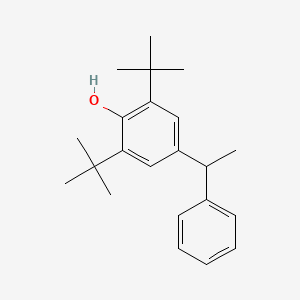
4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one is a chemical compound known for its unique structure and reactivity It is a member of the phosphorane family, characterized by the presence of a phosphorus atom bonded to four phenyl groups and one isobutylcarbonylmethylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one typically involves the reaction of triphenylphosphine with isobutylcarbonylmethylenetriphenylphosphonium chloride under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques to remove any impurities.
化学反応の分析
Types of Reactions
4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a catalyst, such as palladium or nickel, and are carried out under an inert atmosphere.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one involves its ability to form stable complexes with various substrates. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in the substrate molecules. This leads to the formation of new chemical bonds and the subsequent transformation of the substrate. The molecular targets and pathways involved in these reactions are still under investigation, but they are believed to involve key enzymes and proteins in the target cells .
類似化合物との比較
4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used reagent in organic synthesis, known for its ability to form stable phosphine complexes.
Isobutylcarbonylmethylenetriphenylphosphonium chloride: A precursor to this compound, used in similar reactions.
Phosphine oxides: Compounds formed by the oxidation of phosphines, with similar reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various substrates. This makes it a valuable reagent in both research and industrial applications .
特性
分子式 |
C24H25OP |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
4-methyl-1-(triphenyl-λ5-phosphanylidene)pentan-2-one |
InChI |
InChI=1S/C24H25OP/c1-20(2)18-21(25)19-26(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,19-20H,18H2,1-2H3 |
InChIキー |
LUFPSOYGOSKNGD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
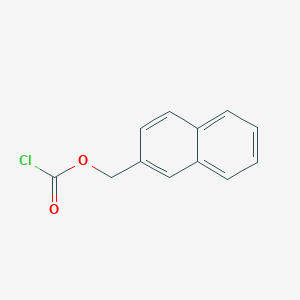

![2H-Pyran, tetrahydro-2-[4-(trifluoromethyl)phenoxy]-](/img/structure/B8713250.png)
![3-Vinyl-1-aza-bicyclo[2.2.2]octane](/img/structure/B8713253.png)
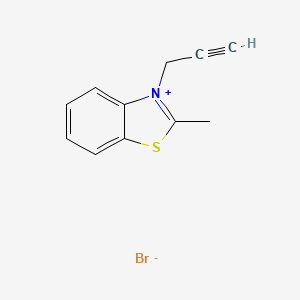
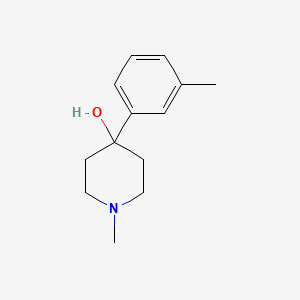

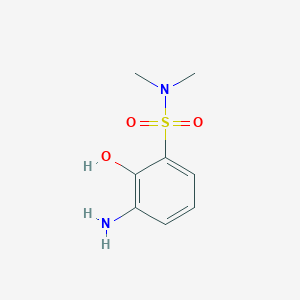
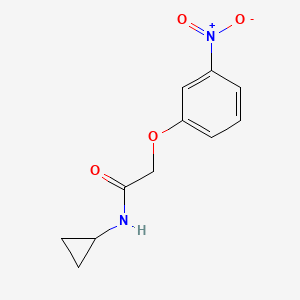
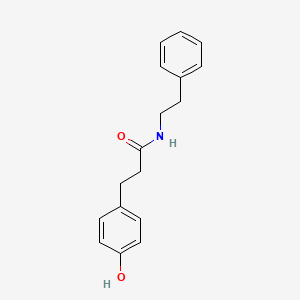

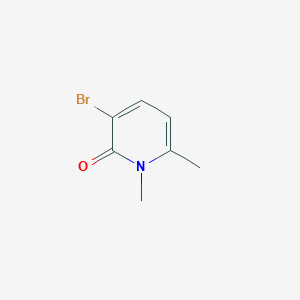
![1-[1-(4-Chloro-2-nitro-phenyl)-pyrrolidin-3-yl]-ethylamine](/img/structure/B8713322.png)
